molecular formula C29H31NO5 B13400577 Fmoc-HoTyr-OH.DCHA

Fmoc-HoTyr-OH.DCHA

Cat. No.: B13400577
M. Wt: 473.6 g/mol
InChI Key: FKUBPXDMQFEPGP-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes a butanoic acid backbone with a tert-butoxyphenyl side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the butanoic acid backbone. This may involve alkylation, reduction, and other organic transformations.

    Introduction of the tert-Butoxyphenyl Side Chain: The side chain is introduced through a substitution reaction, where the appropriate tert-butoxyphenyl derivative is reacted with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The tert-butoxyphenyl side chain undergoes oxidation under controlled conditions to form ketones or carboxylic acids. This reactivity is leveraged to introduce polar functional groups into peptide backbones or modify side-chain properties .

Reaction ConditionsReagentsProductsNotes
Room temperature, DMFOxone® or H<sub>2</sub>O<sub>2</sub>4-(tert-butoxy)phenyl ketone derivativesSelective oxidation of benzylic C-H bonds
Acidic conditions (pH 3–5)KMnO<sub>4</sub>4-(tert-butoxy)benzoic acidRequires careful pH control to avoid over-oxidation

Reduction Reactions

The Fmoc-protected amine and carboxylic acid groups remain stable during reductions targeting the aromatic side chain. Catalytic hydrogenation selectively reduces the tert-butoxyphenyl group to a cyclohexanol derivative .

Reaction ConditionsReagentsProductsYield
H<sub>2</sub> (1 atm), 25°CPd/C (10% wt)4-(tert-butoxy)cyclohexanol>85%
NaBH<sub>4</sub>, EtOHAlcohol intermediatesLimited to ketone reduction

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation via carbodiimide-mediated activation. DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) are standard reagents .

Activation MethodCoupling AgentSolventReaction Time
DIC/HOBtThis compoundDMF2–4 hours
HATUDIEA (base)DCM1–2 hours

Mechanism :

  • DIC activates the carboxylic acid, forming an O-acylisourea intermediate.

  • HOBt stabilizes the intermediate, minimizing side reactions.

  • Nucleophilic attack by an amine (e.g., amino acid) forms the peptide bond .

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions to expose the primary amine for further coupling .

ConditionsReagentTimeEfficiency
20% piperidine/DMFPiperidine10–20 min>99%
DBU/piperidine (1:4)5–10 minFaster for hindered amines

Side Reactions :

  • Overexposure to piperidine may lead to diketopiperazine formation in cyclic peptides .

Side-Chain Modifications

The tert-butoxy group can be deprotected under acidic conditions to generate a phenolic -OH group, enabling further functionalization .

Deprotection AgentConditionsProduct
TFA/DCM (95:5)1–2 hours, 25°C4-hydroxyphenyl derivative
HCl (4M in dioxane)4 hours, 0°CPartial deprotection

Solubility and Reaction Optimization

Solubility directly impacts reaction efficiency. This compound is highly soluble in DMF and DCM but precipitates in aqueous media, necessitating anhydrous conditions for coupling .

SolventSolubility (mg/mL)Preferred Use
DMF50–100Peptide synthesis
DCM30–60Acylation reactions
Chloroform20–40Crystallization

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups.

    Catalysis: The compound can serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The tert-butoxyphenyl side chain can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the tert-butoxy group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoic acid: Contains a methoxy group instead of tert-butoxy.

Uniqueness

The presence of the tert-butoxyphenyl side chain in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butoxy)phenyl)butanoic acid provides unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)

InChI Key

FKUBPXDMQFEPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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